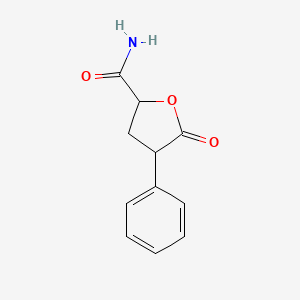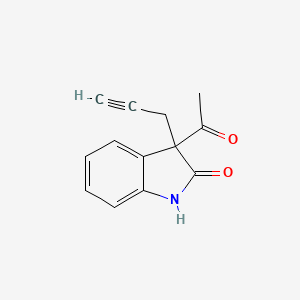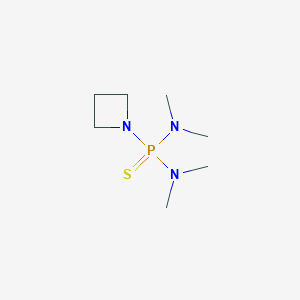
P-Azetidin-1-yl-N,N,N',N'-tetramethylphosphonothioic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a phosphonothioic diamide group, which contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide typically involves the reaction of azetidine derivatives with phosphonothioic diamides under controlled conditions. One common method includes the reaction of N,N,N’,N’-tetramethylphosphonothioic diamide with azetidine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully monitored to maintain the desired reaction conditions and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylphosphonothioic diamide: Lacks the azetidine ring but shares the phosphonothioic diamide group.
Azetidine derivatives: Contain the azetidine ring but differ in the substituents attached to the ring.
Uniqueness
P-Azetidin-1-yl-N,N,N’,N’-tetramethylphosphonothioic diamide is unique due to the combination of the azetidine ring and the phosphonothioic diamide group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
40725-83-5 |
|---|---|
Molecular Formula |
C7H18N3PS |
Molecular Weight |
207.28 g/mol |
IUPAC Name |
N-[azetidin-1-yl(dimethylamino)phosphinothioyl]-N-methylmethanamine |
InChI |
InChI=1S/C7H18N3PS/c1-8(2)11(12,9(3)4)10-6-5-7-10/h5-7H2,1-4H3 |
InChI Key |
MTECZBFLJQBRSK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=S)(N1CCC1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



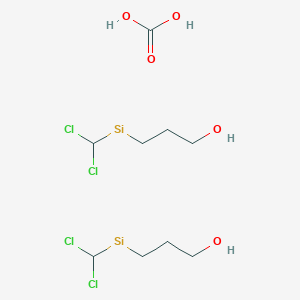
![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)
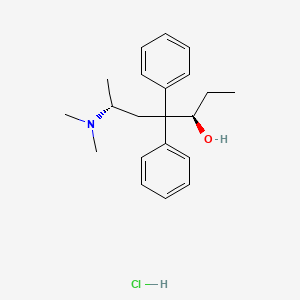
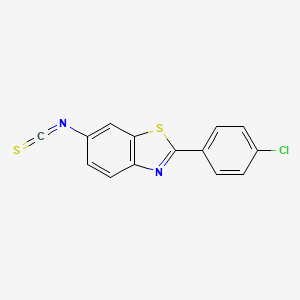
phosphanium](/img/structure/B14656845.png)
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium](/img/structure/B14656851.png)
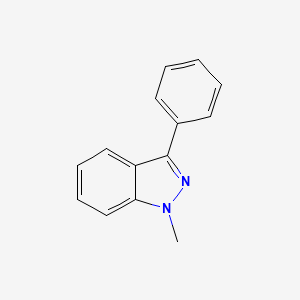
![1-[4-[[2-[Dibutylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14656858.png)
